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Inosine-13C

Enzyme Mechanism Transition State Analysis Nucleoside Metabolism

Accurate quantification of endogenous inosine in plasma or tissue is compromised by matrix effects and ion suppression. Unlabeled inosine fails as an internal standard. Inosine-13C provides a definitive solution for LC-MS/MS method validation and metabolic tracing. - **Mass shift**: 1-5 Da (dependent on ¹³C count) for unambiguous MS resolution - **Negligible KIE**: 1.021 ± 0.006; no chromatographic retention shift - **Regulatory-ready**: Meets FDA bioanalytical method validation guidelines for SIL-IS - **Immediate availability**: Research quantities (1mg-100mg) for immediate shipment

Molecular Formula C10H12N4O5
Molecular Weight 269.22 g/mol
Cat. No. B12410264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-13C
Molecular FormulaC10H12N4O5
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i10+1
InChIKeyUGQMRVRMYYASKQ-OGIWRBOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inosine-13C: Stable Isotope-Labeled Purine Nucleoside


Inosine-13C is a stable isotope-labeled analog of the endogenous purine nucleoside inosine, wherein one or more carbon-12 atoms are replaced with the non-radioactive, heavy isotope carbon-13. This isotopic substitution yields a mass shift detectable by mass spectrometry (MS) without altering the compound's fundamental physicochemical properties . As an isotopically labeled internal standard (SIL-IS), Inosine-13C enables the accurate, matrix-independent quantification of native inosine in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS), effectively correcting for ion suppression, matrix effects, and variations in sample preparation [1]. Beyond quantification, the compound serves as a metabolic tracer; the ¹³C label can be tracked via MS or NMR to map the incorporation of the inosine ribose moiety into downstream metabolic pathways, providing direct evidence of metabolic fluxes that are invisible to unlabeled compounds [2].

Why Inosine-13C Is Not Interchangeable


Generic substitution with unlabeled inosine fails entirely for the core applications of quantitative mass spectrometry and metabolic tracing. Unlabeled inosine cannot be distinguished from endogenous inosine in a biological sample, rendering it useless as an internal standard for accurate quantification [1]. Conversely, substituting a ¹³C-labeled inosine with a deuterium (²H)-labeled analog introduces significant analytical and biological risks. Deuterated internal standards are susceptible to hydrogen-deuterium exchange and can exhibit different chromatographic retention times due to the isotope effect, leading to inconsistent ion suppression correction and compromised assay accuracy [2]. Critically, ²H-labeled tracers can exhibit profound kinetic isotope effects (KIE), meaning the metabolic enzyme processes the labeled compound at a different rate than the natural substrate, thereby distorting flux measurements [3]. ¹³C-labeled compounds are widely considered the gold standard for SIL-IS because their mass shift is achieved with minimal perturbation to physicochemical behavior, ensuring near-identical chromatographic co-elution and ionization efficiency, while their KIE is often negligible for most metabolic studies.

Inosine-13C: Quantitative Head-to-Head Evidence


13C vs. 2H Kinetic Isotope Effect in Nucleoside Hydrolase

A direct, head-to-head comparison of [1'-13C]inosine and [1'-2H]inosine demonstrates that ¹³C labeling introduces a negligible kinetic isotope effect (KIE), whereas ²H labeling causes a substantial perturbation to enzyme kinetics. This establishes ¹³C-labeled inosine as a superior tracer for flux studies where metabolic rate fidelity is paramount [1].

Enzyme Mechanism Transition State Analysis Nucleoside Metabolism

13C-Isotopologue Discrimination by FTICR-MS

¹³C-labeled inosine offers superior analytical resolution compared to other isotopic labels when using high-resolution mass spectrometry. The carbon-13 label provides a distinct mass shift (e.g., +5 Da for Inosine-¹³C₅) that is fully resolved from other elemental isotopologues (e.g., ¹⁵N, ³⁴S, ¹⁸O) at standard FTICR-MS resolving powers, enabling unambiguous determination of fractional ¹³C enrichment [1]. This is a class-level advantage of ¹³C over deuterium, which has a smaller mass shift (+1 Da per ²H) and is more prone to chromatographic separation from its unlabeled counterpart [2].

Metabolomics Stable Isotope Resolved Metabolomics (SIRM) FTICR-MS

LC/IRMS Reproducibility for 13C-Labeled Nucleotides

In the context of class-level analytical performance for ¹³C-enriched nucleotides, a validated LC/IRMS method demonstrates exceptional intraday and interday reproducibility for concentration and δ¹³C measurements. For inosine monophosphate, which serves as an internal standard in this nucleotide panel, the method achieves intraday concentration reproducibility better than 4.1% RSD and δ¹³C reproducibility better than 0.3‰ RSD [1]. This precision is a direct enabler for quantifying nucleic acid synthesis rates using ¹³C-labeled precursors.

Analytical Chemistry Method Validation Isotope Ratio MS

13C-Inosine Ribose Flux vs. Glucose in T Cells

A dual-tracer study in activated human T cells directly compared the metabolic fate of the ribose subunit from [¹³C₅]-inosine against [6,6-²H₂]-glucose. Quantitative analysis by IC-UHR-FTMS revealed distinct incorporation patterns into central carbon metabolites. The [¹³C₅]-inosine tracer demonstrated a specific, significant flux of 5-carbon units (C5 isotopologues) into metabolites like 3-phosphoglycerate and phosphoenolpyruvate, a pattern distinct from the deuterium-labeled glucose [1]. This comparative data, derived from the same experimental system, illustrates the unique ability of ¹³C-labeled inosine to trace ribose-specific metabolic contributions.

Immunometabolism T Cell Biology Metabolic Flux Analysis

13C-Labeled Internal Standard vs. Unlabeled and 15N Analogs

While both ¹³C and ¹⁵N are common stable isotope labels for internal standards, ¹³C-labeled inosine offers practical advantages for certain LC-MS/MS workflows. ¹³C labeling provides a larger mass shift per atom (+1 Da) compared to ¹⁵N (+1 Da) or ²H (+1 Da), but more critically, the ¹³C-labeled analog consistently demonstrates near-identical chromatographic retention time to the unlabeled analyte, which is essential for robust correction of matrix effects [1]. In contrast, ¹⁵N-labeled standards are less common for inosine and may be less widely available, while deuterated standards can exhibit problematic retention time shifts [2]. This makes ¹³C-labeled inosine a more reliable and accessible choice for validated bioanalytical methods.

LC-MS/MS Bioanalysis Method Validation

Inosine-13C: Recommended Applications


LC-MS/MS Quantification of Inosine in Biofluids

Inosine-13C is the internal standard of choice for developing and validating robust LC-MS/MS methods for the absolute quantification of inosine in complex matrices like plasma, serum, and tissue homogenates. Its near-identical physicochemical properties to the analyte ensure precise correction for matrix effects and ion suppression, meeting regulatory bioanalytical guidelines [1]. The absence of a significant kinetic isotope effect (KIE = 1.021) further supports its use in studies where in vivo or ex vivo conversion of inosine is a concern [2].

Ribose-Specific Metabolic Flux Mapping by SIRM

For researchers investigating how cells utilize alternative carbon sources, Inosine-¹³C₅ is a definitive tracer for quantifying the contribution of the inosine ribose moiety to central carbon metabolism. As demonstrated in immunometabolism studies, ¹³C from labeled inosine can be tracked into glycolytic and pentose phosphate pathway intermediates via high-resolution MS or NMR [1]. This application is uniquely enabled by the ¹³C label, which allows for the clear resolution and quantification of ¹³C-isotopologues without interference from natural abundance isotopes [2].

Purine Nucleoside Hydrolase Enzymology

Inosine-13C, specifically labeled at the 1'-carbon of the ribose ring, serves as a precise mechanistic probe for nucleoside hydrolase enzymes. The well-characterized and negligible KIE of [1'-13C]inosine (1.021 ± 0.006) [1] allows researchers to interpret isotope effects from other labeled positions (e.g., ²H, ¹⁵N) with high confidence. This makes it an essential substrate for constructing detailed kinetic and transition state models for enzymes involved in purine salvage and protozoan parasite metabolism.

Nucleic Acid Synthesis and Turnover Tracing

Inosine-13C can be used as a precursor to track the incorporation of labeled carbon into DNA and RNA nucleotides via the purine salvage pathway. Coupled with a validated LC/IRMS method, which demonstrates excellent intraday reproducibility for δ¹³C measurements (<0.3‰ RSD) [1], this approach enables precise quantification of nucleic acid synthesis rates in cell cultures or whole organisms. This application is critical for studies in cell proliferation, environmental microbiology, and cancer biology.

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